Antifibrillatory Potency Versus Lignocaine
In a direct four-drug comparison using Langendorff-perfused rabbit hearts, aprindine elevated the ventricular fibrillation threshold 38 times more potently than lignocaine (lidocaine), while mexiletine was approximately equipotent to lignocaine and tocainide was 5-fold less potent [1]. Furthermore, only aprindine and mexiletine provided complete protection against ouabain-induced ventricular fibrillation in guinea-pig hearts, whereas 3 of 6 hearts fibrillated in the presence of lignocaine and 4 of 6 with tocainide [1]. Aprindine's effect persisted after drug washout—a property not shared by the other three agents—indicating distinct binding kinetics [1].
| Evidence Dimension | Relative potency in elevating ventricular fibrillation threshold |
|---|---|
| Target Compound Data | Aprindine: 38-fold more potent than lignocaine; complete protection against ouabain-induced VF (0 of 6 hearts fibrillated) |
| Comparator Or Baseline | Lignocaine: 1× (reference); Mexiletine: approximately equipotent to lignocaine; Tocainide: 0.2× (5-fold less potent). Lignocaine: 3/6 fibrillated; Tocainide: 4/6 fibrillated. |
| Quantified Difference | 38-fold potency advantage over lignocaine; Δ complete protection vs 50–67% failure rate for lignocaine and tocainide |
| Conditions | Langendorff-perfused rabbit hearts (VFT measurement) and guinea-pig hearts (ouabain-induced arrhythmia), drug concentrations titrated to effect |
Why This Matters
For ex vivo ventricular arrhythmia models, aprindine's superior antifibrillatory potency and complete protection against triggered VF reduce experimental variability and enable lower dosing relative to lignocaine or tocainide.
- [1] Almotrefi AA, Baker JBE. The antifibrillatory potency of aprindine, mexiletine, tocainide and lignocaine compared on Langendorff-perfused hearts of rabbits and guinea-pigs. J Pharm Pharmacol. 1980;32(1):746-750. DOI: 10.1111/j.2042-7158.1980.tb13059.x. View Source
